5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one

Catalog No.
S850202
CAS No.
2091180-64-0
M.F
C5H7NO2S
M. Wt
145.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one

CAS Number

2091180-64-0

Product Name

5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one

IUPAC Name

5-(hydroxymethyl)-3-methyl-1,3-thiazol-2-one

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

InChI

InChI=1S/C5H7NO2S/c1-6-2-4(3-7)9-5(6)8/h2,7H,3H2,1H3

InChI Key

QVXCLVZYYMQWQB-UHFFFAOYSA-N

SMILES

CN1C=C(SC1=O)CO

Canonical SMILES

CN1C=C(SC1=O)CO
  • Chemical Suppliers

    Information on the compound is available from chemical suppliers, however, their focus is on product description and sales, not scientific research applications [, ].

  • Limited Literature Search

    A search of scientific databases using the compound name did not yield any significant research publications. This suggests that 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one is either a very new compound or one that has not yet been explored in-depth for scientific research purposes.

Further investigation might be possible through:

  • Patent Databases

    Searching patent databases may reveal 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one as a potential intermediate or target molecule in the development of new drugs or materials.

  • Future Research

    As scientific research continues, there is a possibility that 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one may be investigated for its properties and potential applications in various fields.

5-(Hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one is a heterocyclic compound characterized by the presence of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound features a hydroxymethyl group and a methyl group attached to the thiazole structure, contributing to its unique properties. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.

There is no current research available on the specific mechanism of action of 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one. As mentioned earlier, its potential use lies in the synthesis of other molecules with biological activity.

Due to the lack of research on this specific compound, no safety information is available. However, similar thiazole-containing molecules can exhibit various hazards, including skin and eye irritation, respiratory problems, and potential genotoxicity [].

Due to the functional groups present:

  • Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
  • Reduction: The thiazole ring can be reduced under specific conditions, potentially altering its reactivity.
  • Substitution Reactions: The thiazole ring can participate in electrophilic substitution reactions, particularly at positions adjacent to the nitrogen and sulfur atoms. Common electrophiles include halogens and nitro compounds.

These reactions make the compound versatile for further synthetic applications.

Thiazole derivatives, including 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one, exhibit various biological activities. They have been investigated for:

  • Antimicrobial Properties: Many thiazoles show efficacy against bacterial and fungal infections.
  • Anticancer Activity: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Research has indicated that certain thiazole compounds may possess anti-inflammatory properties.

These biological activities make this compound a candidate for further pharmacological studies.

The synthesis of 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one typically involves several steps:

  • Cyclization: A thioamide can react with an α-haloketone under basic conditions to form the thiazole ring. Common bases include sodium hydroxide or potassium carbonate, often in solvents like ethanol or methanol.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formylation reactions or by using formaldehyde in the presence of appropriate catalysts.
  • Purification: The product is usually purified through crystallization or chromatography to obtain the desired compound in high purity.

5-(Hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one has several applications across different fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex biologically active compounds.
  • Agricultural Chemistry: Potential use as an agrochemical due to its antimicrobial properties.
  • Industrial

Studies on the interactions of 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one with biological targets are essential for understanding its mechanism of action. Molecular docking studies can provide insights into how this compound interacts with specific enzymes or receptors, which is crucial for drug design and development.

Several compounds share structural similarities with 5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-MethylthiazoleThiazole ring with a methyl groupKnown for its role in flavoring and fragrance
Thiazole-4-carboxaldehydeContains a carboxaldehyde groupExhibits different reactivity due to the aldehyde function
2-AminothiazoleFeatures an amino group instead of a hydroxymethylDisplays distinct biological activities related to amines

5-(Hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one is unique due to its combination of both hydroxymethyl and methyl groups on the thiazole ring, allowing it to participate in a wide range of

XLogP3

-0.4

Dates

Last modified: 08-16-2023

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